molecular formula C16H17N3O2 B050318 4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone CAS No. 125068-43-1

4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone

Cat. No.: B050318
CAS No.: 125068-43-1
M. Wt: 283.32 g/mol
InChI Key: IPSXUKGVYYVUEM-UHFFFAOYSA-N
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Description

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core and a cyclopentenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Cyclopentenyl Group: This step might involve the reaction of the pyridazinone intermediate with a cyclopentenyl derivative under specific conditions, such as the presence of a base or a catalyst.

    Final Coupling Reaction: The final step could involve coupling the intermediate with an amine derivative to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the cyclopentenyl group to a more oxidized state.

    Reduction: Reduction reactions could target the pyridazinone core or the cyclopentenyl group.

    Substitution: Substitution reactions might involve replacing the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways Involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-3(2H)-pyridazinones: Other derivatives with different substituents.

    Cyclopentenyl Amines: Compounds with similar cyclopentenyl groups but different core structures.

Uniqueness

The unique combination of the pyridazinone core and the cyclopentenyl group in 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

CAS No.

125068-43-1

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C16H17N3O2/c1-10-13(6-8-15(10)20)17-12-4-2-11(3-5-12)14-7-9-16(21)19-18-14/h2-5,17H,6-9H2,1H3,(H,19,21)

InChI Key

IPSXUKGVYYVUEM-UHFFFAOYSA-N

SMILES

CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3

Canonical SMILES

CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3

125068-43-1

Synonyms

4,5-dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone
NSP 804
NSP-804

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.4 g of 4,5-dihydro-6-(4-aminophenyl)-3(2H)-pyridazinone and 2.0 of 2-methylcyclopentane-1,3-dione were suspended in 30 ml of toluene, to which a catalytic amount of p-toluene sulfonate-hydrate was add while the resulting suspension was heated to reflux with stirring for 8 hours, with removal of water as an azcotropic mexture. After cooled, deposited crude crystal was collected by filtrating, and purified by silica gel column chromatography (eluting solvent: chloroform:methanol=10:1), 4.7 g of the title compound was obtained. m.p. 284°-285° C.
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p-toluene sulfonate hydrate
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30 mL
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